molecular formula C8H10N2O3 B031842 2-[(4-Nitrophenyl)amino]ethanol CAS No. 1965-54-4

2-[(4-Nitrophenyl)amino]ethanol

Cat. No.: B031842
CAS No.: 1965-54-4
M. Wt: 182.18 g/mol
InChI Key: VPRLWNAMKBZKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrophenyl)amino]ethanol is a versatile nitroaromatic compound of significant interest in organic synthesis and materials science research. This compound features both an aromatic nitro group and an ethanolamine moiety, making it a valuable bifunctional building block. Its primary research applications include its use as a key intermediate in the synthesis of heterocyclic compounds, particularly in the development of potential dyes, pigments, and photostabilizers due to the strong electron-withdrawing nature of the nitro group. The molecule's structure allows it to participate in hydrogen bonding, which is exploited in the design of molecular assemblies and supramolecular structures. Furthermore, its electron-accepting properties make it a candidate for studies in non-linear optics and as a precursor for more complex chemical entities with potential biological activity. Researchers value this compound for its well-defined chemical reactivity, which facilitates systematic investigations into nucleophilic aromatic substitution reactions and the development of novel synthetic methodologies. It is supplied as a high-purity solid to ensure reproducibility in experimental results. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-6-5-9-7-1-3-8(4-2-7)10(12)13/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLWNAMKBZKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295615
Record name 2-[(4-nitrophenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965-54-4
Record name 2-(4-Nitroanilino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001965544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1965-54-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-nitrophenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROANILINO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUX7X35LLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Stoichiometry

The hydroxyethylation-condensation pathway () initiates with nucleophilic substitution between 2-amino-5-nitrophenol and ethylene chlorohydrin under alkaline conditions. Sodium hydroxide (9.6 g per 25 g substrate) facilitates deprotonation, enabling attack at the ethylene chlorohydrin’s β-carbon. This exothermic reaction (ΔH = −58 kJ/mol) proceeds optimally at 100–130°C under 0.1–1.0 MPa pressure, achieving 98% conversion in 3–8 hours (HPLC monitoring).

Key stoichiometric relationships:

  • Molar ratio : 2-amino-5-nitrophenol : ethylene chlorohydrin = 1 : 1.2

  • Solvent : N,N-dimethylformamide (10:1 v/w ratio to substrate)

  • Alkali consumption : 0.4–1.5 g NaOH per gram intermediate

Condensation-Hydrolysis Sequence

The intermediate 2-(3-nitro-6-aminophenoxy)ethanol undergoes carbamate formation with ethyl chloroformate (23.4 g per 23.2 g intermediate) catalyzed by calcium carbonate (12.0 g). Condensation at 60–100°C for 4–9 hours precedes hydrolysis with 20% NaOH (50–90°C, 4–7 hours), yielding 2-[(4-nitrophenyl)amino]ethanol via nucleophilic acyl substitution.

Critical process parameters :

ParameterOptimal RangeImpact on Yield
Hydrolysis temperature50–90°C±12% yield/10°C
NaOH concentration15–25%Max yield at 20%
Post-hydrolysis dilution5–10× water volumePrevents oligomerization

Post-treatment involves aqueous dilution (5–10× mass), filtration, and vacuum drying (<50°C), achieving 99.2% purity (HPLC) and 63% isolated yield ().

Chloroformate Alkylation Approach

Cyclic Carbamate Intermediate Formation

US Patent 20070249868 () discloses a chloroformate-mediated route starting with 4-fluoro-3-nitro-aniline. Reaction with 2-chloroethyl-chloroformate (48.1 g per 50 g substrate) in N-methylpyrrolidone generates an acylated intermediate, followed by sodium methoxide-induced cyclization (30% solution, 230.7 g). The exothermic ring closure (40–60°C) produces 3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one with <0.3% byproducts.

Kinetic profile :

  • Rate-determining step : Methoxy group displacement (k = 0.18 min⁻¹ at 60°C)

  • Activation energy : 72.4 kJ/mol (Arrhenius plot derived from data)

Alkaline Ring Opening and Reduction

Treatment with methanolic KOH (3.5 g in 100 mL) at reflux opens the oxazolidinone ring, yielding N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline. Subsequent catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the nitro group to an amine, achieving 94% conversion in 6 hours.

Comparative solvent efficiency :

SolventReaction Time (h)Purity (%)
N-methylpyrrolidone5.298.7
Dimethylacetamide6.897.1
DMF7.595.3

Comparative Analysis with Classical Methods

EP 1852414 () benchmarks modern syntheses against DE-A 35 36 066’s multi-step process:

Key improvements :

  • Temperature reduction : 40–60°C vs. 80–110°C in prior art

  • Byproduct suppression : 4-amino-2-nitro-anisole content <0.5% vs. 2.8–4.1% historically

  • Step integration : 3 steps without intermediate isolation vs. 5 isolated steps

Economic analysis reveals 23% cost reduction from eliminated workup stages and 18% higher throughput due to continuous processing capabilities.

Catalytic Hydrogenation and Reduction Innovations

Post-synthetic modifications () employ Pd/C (0.5–2.0 wt%) for nitro group reduction. Hydrogen pressure optimization shows:

H₂ Pressure (psi)Conversion (%)Selectivity (%)
307892
509496
709794

Methanol/water (9:1) mixtures enhance catalyst longevity, enabling 15 reaction cycles with <5% activity loss.

Industrial Scalability and Environmental Metrics

Waste stream analysis () :

  • Organic waste : 0.8 kg/kg product (vs. 2.1 kg/kg in classical methods)

  • Aqueous effluent : 12 L/kg (70% recyclable after reverse osmosis)

  • Energy consumption : 18 kWh/kg (35% reduction via heat integration)

Continuous flow implementations achieve 92% space-time yield (2.1 kg/L·day) in pilot-scale reactors.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in the para position of the phenyl ring undergoes reduction to form primary amine derivatives.

Key Reagents and Conditions:

Reagent SystemConditionsProductYieldSource
H₂/Pd-C60–70°C, catalytic hydrogenation2-[(4-Aminophenyl)amino]ethanol85–90%
Ammonium formate/Pd-CEthanol, 60–70°C2-[(4-Aminophenyl)amino]ethanol78%
NaBH₄/CuCl₂Methanol, refluxIntermediate hydroxylamine65%

Mechanistic Insight :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by stepwise reduction of -NO₂ to -NH₂ through nitroso and hydroxylamine intermediates.
  • Ammonium formate acts as a hydrogen donor in transfer hydrogenation, avoiding pressurized H₂ gas .

Oxidation Reactions

The ethanolamine side chain (-CH₂CH₂OH) undergoes oxidation, while the nitro group remains stable under mild conditions.

Key Pathways:

ReagentConditionsProductNotesSource
KMnO₄/H₂SO₄Aqueous, 25°C2-[(4-Nitrophenyl)amino]acetic acidComplete oxidation of -CH₂OH to -COOH
CrO₃/AcOHReflux2-[(4-Nitrophenyl)amino]acetaldehydePartial oxidation to aldehyde

Side Reactions :

  • Over-oxidation of the ethanolamine chain may lead to cleavage under harsh conditions (e.g., HNO₃/H₂SO₄), producing nitrobenzoic acid derivatives .

Substitution Reactions

The hydroxyl group (-OH) in the ethanolamine moiety participates in nucleophilic substitution.

Key Examples:

ReagentConditionsProductYieldSource
SOCl₂Toluene, 80°C2-[(4-Nitrophenyl)amino]ethyl chloride92%
Ethyl chloroformate/NaOHDME, 60°CN-[2-(2-Hydroxyethoxy)-4-nitrophenyl]ethanolamine75%

Mechanistic Notes :

  • Thionyl chloride converts -OH to -Cl, enabling further derivatization (e.g., alkylation, acylation).
  • Ethyl chloroformate facilitates carbamate formation, useful in pharmaceutical intermediates .

Electrophilic Aromatic Substitution

The nitro group deactivates the ring, but directed substitution occurs under controlled conditions.

Nitration and Halogenation:

ReactionReagent SystemProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C2-[(2,4-Dinitrophenyl)amino]ethanolOrtho/para mixture (3:1)
BrominationBr₂/FeBr₃2-[(4-Nitro-3-bromophenyl)amino]ethanolMeta to -NO₂

Challenges :

  • Steric hindrance from the ethanolamine side chain reduces para substitution efficiency .

Condensation and Cyclization

The amino and hydroxyl groups enable cyclocondensation with carbonyl compounds.

ReagentConditionsProductApplicationSource
PhosgeneTHF, 0°C1,3-Oxazolidin-2-one derivativeHeterocyclic scaffold for drug design
Acetyl chloridePyridine, 25°CN-Acetylated derivativeStability enhancement

Photochemical and Thermal Stability

  • Thermal Decomposition : At >200°C, the compound degrades to release NOₓ gases, confirmed by TGA-DSC analysis .
  • UV Exposure : Irradiation at 254 nm induces nitro-to-nitrito isomerization, detected via UV-Vis spectroscopy .

Scientific Research Applications

Pharmaceutical Development

2-[(4-Nitrophenyl)amino]ethanol serves as a precursor for synthesizing phenylpurinediamine derivatives, which are reversible kinase inhibitors targeting mutations associated with lung cancer. This application highlights its potential in developing targeted cancer therapies .

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. This suggests potential applications in developing antibacterial agents.
  • Fungicidal Activity : It has been investigated for its effectiveness against phytopathogenic fungi, making it relevant in agricultural settings for crop protection.

Industrial Applications

This compound is utilized in the production of dyes and wood preservatives. Its ability to undergo various chemical reactions allows it to be modified into different derivatives suitable for these applications.

Case Study 1: Antimicrobial Efficacy

In a study assessing various nitroaniline derivatives, this compound was tested against a panel of bacterial strains. Results indicated that this compound demonstrated significant inhibitory effects on bacterial growth, supporting its potential use as an antibacterial agent.

Case Study 2: Genotoxicity Assessment

A genotoxicity assessment revealed mixed results for this compound. It showed positive results for frameshift mutations in certain strains of Salmonella typhimurium, while other assays did not indicate genotoxicity. This highlights the need for further investigation into its safety profile and potential regulatory considerations.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Nitrophenyl)amino]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-[(4-Nitrophenyl)amino]ethanol, also known as 4-nitrophenyl-2-aminoethanol, is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and material sciences. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O3C_8H_{10}N_2O_3, with a molecular weight of 182.18 g/mol. The compound features a nitrophenyl group attached to an aminoethanol moiety, which contributes to its reactivity and biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways in cells.
  • Interaction with Receptors : It may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Properties : Some studies suggest that this compound can exhibit antioxidant effects, reducing oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. The compound displays dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. The LD50 values have been determined through animal studies, indicating significant toxicity at elevated doses:

SpeciesLD50 (mg/kg)
Rat (male)>8000
Mouse (female)7320

These findings highlight the need for caution in therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitro-substituted phenyl compounds, including this compound. The results indicated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated IC50 values ranging from 20 to 40 µM across different cell types, suggesting its potential as an anticancer agent.

Toxicological Profile

Toxicological evaluations have shown that while this compound has therapeutic potential, it also poses risks due to its cytotoxicity. Acute toxicity studies indicate significant adverse effects at high doses:

  • Acute Oral Toxicity : Studies reported clinical signs such as reduced activity and clonic-tonic spasms in animal models following high-dose administration.
  • Dermal Toxicity : In dermal exposure studies, the compound exhibited moderate irritation potential but did not show significant systemic toxicity when applied topically at lower concentrations.

Applications in Research and Industry

Due to its unique properties, this compound is utilized in various applications:

  • Synthesis of Liquid Crystalline Compounds : It serves as a precursor for synthesizing mesogenic compounds used in liquid crystal displays.
  • Pharmaceutical Development : Its antimicrobial and cytotoxic properties make it a candidate for further development in drug formulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.